molecular formula C13H15NO4 B1376332 (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid CAS No. 269406-90-8

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Cat. No.: B1376332
CAS No.: 269406-90-8
M. Wt: 249.26 g/mol
InChI Key: HURBVFYCLCMKGU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopropyl ring, which is known for its unique chemical properties and reactivity. The presence of the benzyloxycarbonylamino group adds further complexity and functionality to the molecule, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid typically involves the following steps:

    Formation of the Cyclopropyl Ring: This can be achieved through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Benzyloxycarbonylamino Group: This step usually involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by the coupling of the protected amine with the cyclopropyl-acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid depends on its specific application. In biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The cyclopropyl ring can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The benzyloxycarbonylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyloxycarbonylamino-cyclopropyl-acetic acid: The enantiomer of the compound, with similar but distinct properties.

    Cyclopropyl-acetic acid: Lacks the benzyloxycarbonylamino group, resulting in different reactivity and applications.

    Benzyloxycarbonylamino-acetic acid: Lacks the cyclopropyl ring, leading to different chemical behavior.

Uniqueness

(S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid is unique due to the combination of the cyclopropyl ring and the benzyloxycarbonylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-cyclopropyl-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11(10-6-7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURBVFYCLCMKGU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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